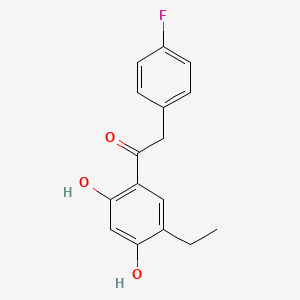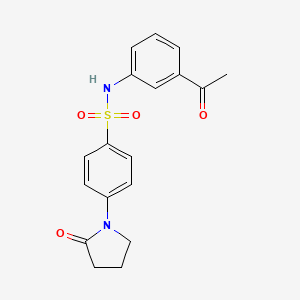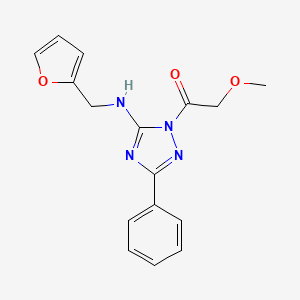
1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone, also known as EFEO, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research and medicine. EFEO belongs to the class of chalcones, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
作用機序
The mechanism of action of 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation and oxidative stress. 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone can inhibit the growth of cancer cells and induce apoptosis. 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone has also been shown to have antioxidant properties, as it can scavenge free radicals and reduce oxidative stress. In animal studies, 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone has been shown to reduce inflammation and improve vascular function.
実験室実験の利点と制限
1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone has several advantages for lab experiments, including its ease of synthesis, low cost, and diverse biological activities. However, 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Therefore, careful dosing and appropriate safety measures should be taken when working with 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone in lab experiments.
将来の方向性
There are several future directions for the research of 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone. One potential direction is to study the structure-activity relationship of 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone and its analogs to identify more potent and selective compounds for specific biological activities. Another direction is to investigate the pharmacokinetics and pharmacodynamics of 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone in vivo to better understand its therapeutic potential and safety profile. Additionally, 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone could be studied in combination with other drugs or therapies to enhance its efficacy and reduce potential side effects. Overall, the research on 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone has promising potential for the development of novel therapeutic agents for various diseases.
合成法
1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone can be synthesized through a simple and efficient method using Claisen-Schmidt condensation. This method involves the reaction of 5-ethyl-2,4-dihydroxybenzaldehyde and 4-fluorobenzaldehyde in the presence of a base catalyst such as sodium hydroxide. The resulting product is then purified through recrystallization to obtain pure 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone.
科学的研究の応用
1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone has been studied for its potential applications in various fields of research. In pharmacology, 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone has been shown to exhibit anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and atherosclerosis. 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone has also been studied for its anticancer properties, as it has been shown to induce apoptosis in cancer cells.
特性
IUPAC Name |
1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO3/c1-2-11-8-13(16(20)9-14(11)18)15(19)7-10-3-5-12(17)6-4-10/h3-6,8-9,18,20H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNPREOAQGSYKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1O)O)C(=O)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Ethyl-2,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methylbenzamide](/img/structure/B5726557.png)
![5-[(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]-5H-dibenzo[b,f]azepine](/img/structure/B5726560.png)


![7-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5726582.png)



![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(3-methoxyphenyl)benzenesulfonamide](/img/structure/B5726606.png)
![6-methoxy-2,2,4-trimethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline](/img/structure/B5726614.png)

![ethyl {[5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5726624.png)
![1-[(2,3,5-trimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5726635.png)